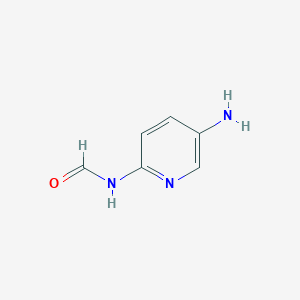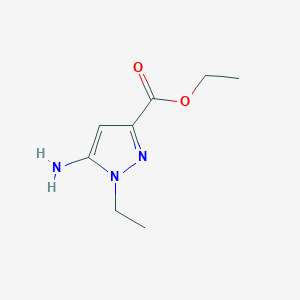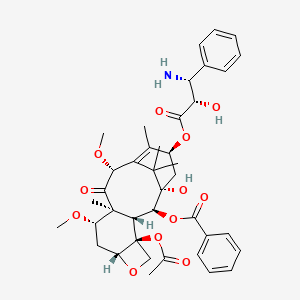
Des-(N-tert-Butyloxycarbonyl) (2'S, 3'R)-Cabazitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel is a derivative of cabazitaxel, a semi-synthetic derivative of the natural taxane, 10-deacetylbaccatin III. Cabazitaxel is used as a chemotherapeutic agent, particularly in the treatment of prostate cancer. The removal of the N-tert-butyloxycarbonyl (Boc) protecting group from cabazitaxel results in the formation of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel, which retains the core structure and biological activity of cabazitaxel.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel involves the deprotection of the N-tert-butyloxycarbonyl group from cabazitaxel. This can be achieved using various deprotection strategies, including the use of strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . Another method involves the use of 3-methoxypropylamine as a mild deprotecting agent via an addition/elimination mechanism .
Industrial Production Methods
Industrial production of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can be employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a chemotherapeutic agent, particularly in the treatment of various cancers.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel involves its interaction with microtubules, similar to cabazitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel can be compared to other taxane derivatives, such as:
Paclitaxel: Another natural taxane used as a chemotherapeutic agent. It also stabilizes microtubules but has different pharmacokinetic properties.
Docetaxel: A semi-synthetic taxane similar to cabazitaxel, with a slightly different structure and mechanism of action.
Cabazitaxel: The parent compound from which Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel is derived. It has a similar mechanism of action but includes the N-tert-butyloxycarbonyl protecting group.
The uniqueness of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel lies in its deprotected form, which may offer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other taxane derivatives.
Eigenschaften
Molekularformel |
C40H49NO12 |
|---|---|
Molekulargewicht |
735.8 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2S,3R)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3/t25-,26-,27+,29+,30-,31+,32-,34-,38+,39-,40+/m0/s1 |
InChI-Schlüssel |
ONJGHPJYUCCBGB-QYNRPKQOSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







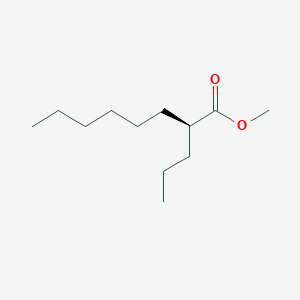
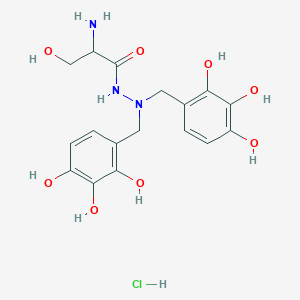
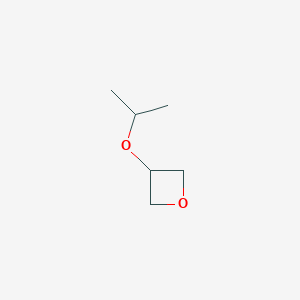
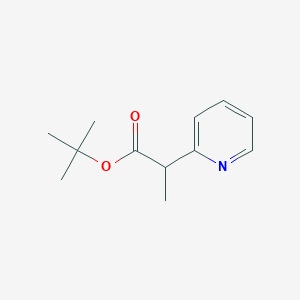
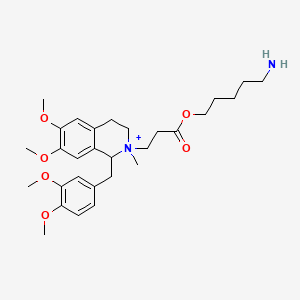
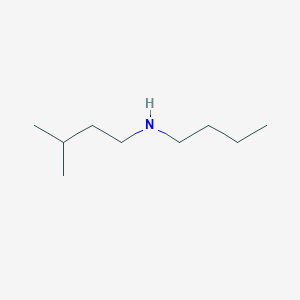
![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
